molecular formula C15H10FNO2 B2414384 3-[2-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile CAS No. 866153-16-4

3-[2-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile

Cat. No.: B2414384
CAS No.: 866153-16-4
M. Wt: 255.248
InChI Key: VCTUEJJUKLWVFC-UHFFFAOYSA-N
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Description

3-[2-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile: is an organic compound with the molecular formula C15H10FNO2. It is characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to a nitrile group through a propanone linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 2-bromobenzonitrile.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Coupling Reaction: The key step involves a coupling reaction between 4-fluorophenol and 2-bromobenzonitrile, facilitated by a palladium catalyst. This results in the formation of the desired product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-[2-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or improved mechanical strength.

Biology:

    Biochemical Studies: The compound can be used as a probe to study enzyme activity and protein interactions.

    Drug Development: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine:

    Therapeutic Agents:

Industry:

    Manufacturing: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[2-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile: Similar structure but with a chlorine atom instead of fluorine.

    3-[2-(4-Methylphenoxy)phenyl]-3-oxopropanenitrile: Similar structure but with a methyl group instead of fluorine.

    3-[2-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile: Similar structure but with a bromine atom instead of fluorine.

Uniqueness:

    Fluorine Substitution: The presence of a fluorine atom in 3-[2-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents.

    Chemical Reactivity: The fluorine atom can influence the compound’s reactivity, making it more suitable for specific chemical reactions and applications.

Properties

IUPAC Name

3-[2-(4-fluorophenoxy)phenyl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-11-5-7-12(8-6-11)19-15-4-2-1-3-13(15)14(18)9-10-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTUEJJUKLWVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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